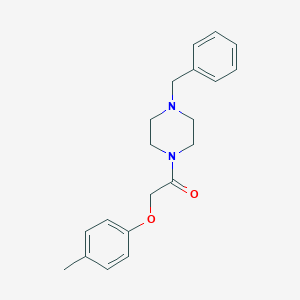
5-(4-Bromoanilino)-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-Bromoanilino)-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione, commonly known as BRAD, is a synthetic compound that has gained significant interest in the scientific community due to its potential therapeutic applications. BRAD belongs to the thiazolidinedione class of compounds and has been studied extensively for its pharmacological properties.
Wirkmechanismus
The mechanism of action of BRAD is not fully understood, but it is thought to act by modulating various signaling pathways in cells. BRAD has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating cellular energy metabolism. BRAD has also been found to inhibit the activity of the protein kinase C (PKC) pathway, which is involved in various cellular processes, including cell proliferation and differentiation.
Biochemical and Physiological Effects:
BRAD has been found to have various biochemical and physiological effects. In cancer cells, BRAD has been shown to induce apoptosis by activating the caspase pathway. BRAD has also been found to inhibit the expression of various genes involved in cell proliferation and survival. In diabetes treatment, BRAD has been shown to improve insulin sensitivity by increasing the uptake of glucose in cells. BRAD has also been found to reduce oxidative stress and inflammation in various tissues.
Vorteile Und Einschränkungen Für Laborexperimente
BRAD has several advantages for lab experiments, including its ease of synthesis and availability. BRAD has also been extensively studied, and its pharmacological properties are well-characterized. However, one limitation of BRAD is its potential toxicity, and caution should be exercised when handling this compound.
Zukünftige Richtungen
There are several future directions for research on BRAD. One area of interest is the development of more potent and selective derivatives of BRAD for use in cancer and diabetes treatment. Another area of research is the investigation of the mechanism of action of BRAD, which may provide insights into its therapeutic potential in various diseases. Additionally, the use of BRAD as a tool for studying cellular signaling pathways may lead to the development of new therapies for various diseases.
Synthesemethoden
The synthesis of BRAD involves the reaction of 4-bromoaniline and 3-methylbenzoyl chloride in the presence of sodium hydroxide and thionyl chloride. The resulting product is then reacted with thiourea to yield the final product, BRAD. The synthesis of BRAD is relatively straightforward and has been optimized for large-scale production.
Wissenschaftliche Forschungsanwendungen
BRAD has been studied for its potential therapeutic applications in various fields, including cancer research, diabetes treatment, and neurodegenerative disorders. In cancer research, BRAD has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In diabetes treatment, BRAD has been shown to improve insulin sensitivity and reduce blood glucose levels. In neurodegenerative disorders, BRAD has been found to have neuroprotective properties and may be useful in the treatment of conditions such as Alzheimer's disease.
Eigenschaften
Molekularformel |
C16H13BrN2O2S |
|---|---|
Molekulargewicht |
377.3 g/mol |
IUPAC-Name |
5-(4-bromoanilino)-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C16H13BrN2O2S/c1-10-3-2-4-13(9-10)19-15(20)14(22-16(19)21)18-12-7-5-11(17)6-8-12/h2-9,14,18H,1H3 |
InChI-Schlüssel |
DZYDCQGDRZXLHC-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)N2C(=O)C(SC2=O)NC3=CC=C(C=C3)Br |
Kanonische SMILES |
CC1=CC(=CC=C1)N2C(=O)C(SC2=O)NC3=CC=C(C=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



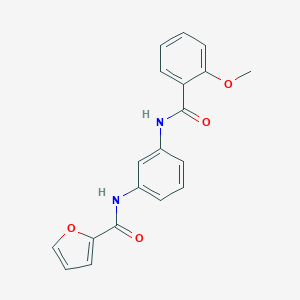
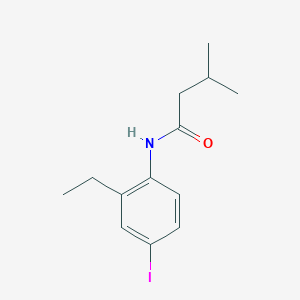

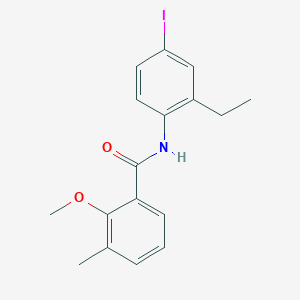


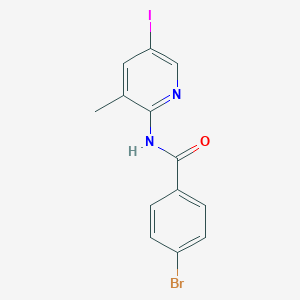
![N-[4-(4-benzylpiperazin-1-yl)phenyl]benzamide](/img/structure/B246270.png)
![N-[4-(piperidin-1-ylmethyl)phenyl]-4-propoxybenzamide](/img/structure/B246272.png)
![2-(2-bromo-4,6-dimethylphenoxy)-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B246273.png)
![N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-N'-butyrylthiourea](/img/structure/B246274.png)
